(2-Naphthylthio)acetic acid

Description

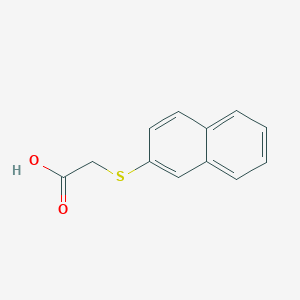

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZMOCBDKZHRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059082 | |

| Record name | Acetic acid, (2-naphthalenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-21-0 | |

| Record name | 2-(2-Naphthalenylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(2-naphthalenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Naphthylthio)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2-naphthalenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (2-naphthalenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-naphthylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Naphthylthio)acetic acid CAS number 93-21-0

An In-Depth Technical Guide to (2-Naphthylthio)acetic acid (CAS 93-21-0)

Executive Summary

(2-Naphthylthio)acetic acid, identified by CAS Number 93-21-0, is an organosulfur compound featuring a naphthalene core linked to an acetic acid moiety via a thioether bridge. This unique structure imparts a combination of properties that make it a valuable intermediate and building block in synthetic chemistry. Its aromatic naphthalene group, reactive carboxylic acid function, and thioether linkage provide multiple sites for chemical modification. This guide offers a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, a validated synthesis protocol, potential applications derived from its chemical nature, and robust analytical methodologies for its characterization and quality control.

Introduction and Chemical Profile

(2-Naphthylthio)acetic acid, also known as 2-(naphthalen-2-ylthio)acetic acid, belongs to the family of substituted naphthyl derivatives.[1][2] Unlike its close analogs, 2-naphthylacetic acid and 2-naphthoxyacetic acid, which are well-documented as plant growth regulators (auxins), the primary utility of the thio-derivative lies in its role as a versatile synthetic intermediate.[3][4][5] The presence of the thioether linkage, as opposed to an ether or a direct carbon-carbon bond, offers distinct chemical reactivity, including susceptibility to oxidation and participation in metal coordination. This guide focuses on the chemical synthesis, characterization, and utility of this compound as a foundational tool in organic and medicinal chemistry.[]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (2-Naphthylthio)acetic acid is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

Key Physicochemical Data

The essential properties of (2-Naphthylthio)acetic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 93-21-0 | [1] |

| Molecular Formula | C₁₂H₁₀O₂S | [1][] |

| Molecular Weight | 218.27 g/mol | [1][] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 89-91 °C | [1] |

| Boiling Point | 420.3 ± 28.0 °C (Predicted) | [1] |

| Density | 1.31 g/cm³ (Predicted) | [1] |

| pKa | 3.70 ± 0.30 (Predicted) | [1] |

| IUPAC Name | 2-(naphthalen-2-ylthio)acetic acid | [] |

| Common Synonyms | B-(NAPHTHYLMERCAPTO)ACETIC ACID, S-(2-Naphtyl)thioglycollic acid | [1][] |

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methylene (-CH₂-) protons adjacent to the sulfur, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR will display distinct resonances for the ten aromatic carbons of the naphthalene system, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is typically effective, showing a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 217.27.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C stretching bands for the aromatic ring.

Synthesis and Manufacturing

The most direct and efficient synthesis of (2-Naphthylthio)acetic acid involves the nucleophilic substitution of a haloacetic acid with 2-naphthalenethiol. This reaction, a variation of the Williamson ether synthesis adapted for thioethers, proceeds reliably under basic conditions.

Synthetic Workflow Diagram

The logical flow from starting materials to the final purified product is outlined below.

Caption: General workflow for the synthesis of (2-Naphthylthio)acetic acid.

Detailed Experimental Protocol

This protocol describes a robust lab-scale synthesis. The causality behind the steps is explained to ensure reproducibility and understanding.

-

Reagent Preparation:

-

Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of deionized water.

-

In a separate flask, prepare a solution of chloroacetic acid (9.5 g, 0.10 mol) in 50 mL of deionized water and neutralize it by carefully adding a solution of sodium carbonate (5.3 g, 0.05 mol) until effervescence ceases. This pre-neutralization is crucial to form sodium chloroacetate, preventing the highly reactive free acid from causing unwanted side reactions.

-

-

Thiolate Formation:

-

In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthalenethiol (16.0 g, 0.10 mol) to the sodium hydroxide solution from step 1.

-

Stir the mixture until the thiol dissolves completely to form the sodium 2-naphthalenethiolate salt. This step is essential as the thiolate is the active nucleophile required for the substitution reaction.

-

-

Nucleophilic Substitution Reaction:

-

To the thiolate solution, add the sodium chloroacetate solution prepared in step 1.

-

Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring for 3-4 hours. The elevated temperature provides the necessary activation energy for the Sₙ2 reaction between the thiolate and chloroacetate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2. This step protonates the carboxylate salt, causing the desired (2-Naphthylthio)acetic acid product to precipitate out of the aqueous solution due to its low water solubility.

-

Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

For final purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Filter the purified crystals and dry them in a vacuum oven at 50-60°C to yield pure (2-Naphthylthio)acetic acid as a white to off-white solid.

-

Applications in Research and Drug Development

(2-Naphthylthio)acetic acid is a strategic building block, primarily utilized in organosulfur and biochemical chemistry.[] Its trifunctional nature (aromatic ring, thioether, carboxylic acid) allows for its incorporation into more complex molecular architectures.

-

Scaffold for Medicinal Chemistry: The carboxylic acid group is a key handle for forming amide bonds with amines or ester bonds with alcohols, enabling its conjugation to other pharmacophores or biomolecules. The naphthalene moiety can engage in π-π stacking interactions within protein binding pockets, a common feature in drug design.

-

Intermediate for Heterocyclic Synthesis: The functional groups can be used to construct fused ring systems. For instance, the carboxylic acid and the adjacent aromatic ring could be precursors in cyclization reactions to form thioxanthenone-like structures.

-

Probes for Biochemical Studies: As a sulfur-linked derivative, it can be used in studies involving oxidation, coupling, and surface functionalization.[] The thioether can be selectively oxidized to a sulfoxide or sulfone, introducing polarity and hydrogen-bonding capabilities. This allows for the systematic study of how sulfur oxidation state affects biological activity in a series of related compounds.

Analytical Methodologies

Robust analytical methods are required to confirm the identity and determine the purity of (2-Naphthylthio)acetic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Analytical Workflow Diagram

Caption: Workflow for purity analysis by reverse-phase HPLC.

Step-by-Step HPLC Protocol

This protocol provides a self-validating system for assessing purity.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar C18 stationary phase is ideal for retaining the hydrophobic naphthalene ring.

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA). TFA is used to acidify the mobile phase, ensuring the carboxylic acid group remains protonated and producing sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm. The naphthalene ring system provides strong UV absorbance at this wavelength.

-

Column Temperature: 30 °C.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of (2-Naphthylthio)acetic acid at a concentration of 1.0 mg/mL in the mobile phase. Ensure complete dissolution, using sonication if necessary.

-

Prepare a series of dilutions from the stock solution if quantification is required.

-

-

Analysis Procedure:

-

Equilibrate the HPLC column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the sample solution onto the column.

-

Run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of the main peak and any potential impurities.

-

-

Data Interpretation:

-

The identity of the compound is confirmed by its characteristic retention time.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

-

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Hazard Classification: (2-Naphthylthio)acetic acid is classified as an irritant (Hazard Code: Xi).[1]

-

Risk Statements: It is irritating to the eyes, respiratory system, and skin (Risk Statements: R36/37/38).[1]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, recommended at 2-8°C.[1]

Conclusion

(2-Naphthylthio)acetic acid (CAS 93-21-0) is a well-defined chemical entity with significant potential as a building block in synthetic organic chemistry. While it does not share the known biological activities of its oxygenated and non-sulfur analogs, its unique trifunctional character provides a rich platform for creating diverse and complex molecules. The straightforward synthesis and clear analytical protocols described in this guide provide researchers with the foundational knowledge required to confidently incorporate this versatile compound into their research and development programs, particularly in the fields of medicinal chemistry and material science.

References

-

Katsarou, M. E., et al. (2022). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 27(15), 4985. Available at: [Link]

-

001CHEMICAL. (n.d.). CAS No. 93-21-0, 2-(naphthalen-2-ylthio)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthaleneacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (2-NAPHTHYLTHIO)ACETIC ACID CAS#: 93-21-0 [amp.chemicalbook.com]

- 2. 001chemical.com [001chemical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Naphthylthio)acetic Acid: Structure, Synthesis, and Reactivity

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific examination of (2-Naphthylthio)acetic acid, a molecule of significant interest in synthetic and medicinal chemistry. We will dissect its molecular architecture, detailing the distinct roles and reactivities of its three core functional components: the naphthalene ring system, the thioether linkage, and the carboxylic acid moiety. This document furnishes field-proven, step-by-step protocols for its synthesis and purification, grounded in established chemical principles. Furthermore, it presents a thorough analysis of its spectroscopic signature, offering a self-validating framework for its characterization. The guide culminates in a discussion of its reactivity and strategic application as a versatile building block in the development of more complex chemical entities, particularly within the drug discovery pipeline.

Molecular Structure and Physicochemical Properties

(2-Naphthylthio)acetic acid, with the CAS Number 93-21-0, is an arylthioacetic acid characterized by a unique combination of a bulky, lipophilic aromatic system and a polar, reactive acidic functional group.[1] This bifunctional nature is central to its utility in chemical synthesis.

Structural and Functional Group Analysis

The molecule's properties are a composite of its three primary structural components:

-

The 2-Naphthyl Group: This bicyclic aromatic moiety, derived from naphthalene, is a large, planar, and hydrophobic scaffold.[2][3] Its extended π-electron system is responsible for the molecule's strong ultraviolet (UV) absorbance. In electrophilic aromatic substitution reactions, the naphthalene ring is generally more reactive than benzene.[3] However, the thioether linkage acts as a deactivating group, directing subsequent substitutions. The steric bulk of this group significantly influences the molecule's solubility and crystal packing.

-

The Thioether Linkage (-S-): The sulfur atom bridges the naphthalene ring and the acetic acid methylene group. Unlike its ether oxygen analogue, the sulfur in a thioether is less electronegative, more polarizable, and a better nucleophile.[4][5] This makes the thioether group susceptible to oxidation, a critical reaction that can convert it to a sulfoxide and subsequently a sulfone.[6][7] This transformation dramatically alters the polarity, solubility, and hydrogen-bonding capacity of the molecule, a property often exploited in prodrug strategies.

-

The Acetic Acid Moiety (-CH₂COOH): This functional group imparts acidity to the molecule, allowing it to form carboxylate salts with bases.[8] The carboxylic acid is a versatile handle for synthetic modifications, readily undergoing nucleophilic acyl substitution to form esters, amides, and acid anhydrides.[9][10] The presence of the adjacent electron-withdrawing thio-naphthyl group slightly increases the acidity of the carboxylic acid compared to simple alkyl carboxylic acids.

Physicochemical Data

The key physical and chemical properties of (2-Naphthylthio)acetic acid are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-(naphthalen-2-ylthio)acetic acid | [1] |

| Synonyms | S-(2-Naphtyl)thioglycollic acid, beta-Naphthylthioglycolic acid | [1] |

| CAS Number | 93-21-0 | [1] |

| Molecular Formula | C₁₂H₁₀O₂S | - |

| Molecular Weight | 218.27 g/mol | - |

| Appearance | Crystalline solid | [11] |

| Melting Point | 135°C (275°F) | [11] |

| Solubility | Very slightly soluble in cold water | [11] |

Synthesis and Purification

The most direct and widely employed synthesis of (2-Naphthylthio)acetic acid is through the nucleophilic substitution of a haloacetic acid with 2-naphthalenethiol. This S-alkylation reaction is a robust and efficient method for forming the key C-S bond.

Synthetic Workflow Diagram

The logical flow from starting materials to the purified final product is outlined below.

Caption: Experimental workflow for the synthesis and purification of (2-Naphthylthio)acetic acid.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-naphthalenethiol (1.60 g, 10.0 mmol) in 20 mL of ethanol.

-

Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.88 g, 22.0 mmol) in 10 mL of deionized water. Carefully add this basic solution to the flask containing the thiol. Stir for 10 minutes at room temperature. This deprotonates the thiol to form the highly nucleophilic sodium 2-naphthalenethiolate.

-

Alkylation: Prepare a solution of chloroacetic acid (1.04 g, 11.0 mmol) in 5 mL of deionized water. Add this solution dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a trace of acetic acid).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 250 mL beaker and carefully acidify by adding 2M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2. A precipitate of the crude product will form.

-

Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.

Reaction Mechanism

The synthesis proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Caption: Sₙ2 mechanism for the S-alkylation of 2-naphthalenethiolate.

Detailed Experimental Protocol: Purification

-

Recrystallization: Transfer the crude, air-dried solid to a 100 mL Erlenmeyer flask. Add a minimal amount of a hot 1:1 ethanol/water mixture, just enough to fully dissolve the solid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected data provides a benchmark for validating the identity and purity of the synthesized compound.

| Technique | Characteristic Features |

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (exchangeable), -COOH proton.~7.4-7.9 ppm: Multiplets, 7H, aromatic protons of the naphthalene ring.~3.8 ppm: Singlet, 2H, -S-CH₂ -COOH methylene protons. |

| ¹³C NMR | ~170-175 ppm: Carbonyl carbon (-C OOH).~125-135 ppm: Aromatic carbons of the naphthalene ring.~35-40 ppm: Methylene carbon (-S-C H₂-COOH). |

| IR (cm⁻¹) | ~2500-3300: Broad O-H stretch of the carboxylic acid dimer.~1700: Strong C=O stretch of the carboxylic acid.~1600, ~1500: C=C stretches of the aromatic ring.~650-700: C-S stretch (weak). |

| Mass Spec (EI) | m/z 218: Molecular ion peak [M]⁺.m/z 173: Fragment corresponding to [M - COOH]⁺.m/z 159: Fragment corresponding to the naphthylthio cation [C₁₀H₇S]⁺. |

Reactivity and Applications in Drug Development

(2-Naphthylthio)acetic acid is not merely a final product but a strategic intermediate for building more complex molecules with potential therapeutic value.[12][13]

Derivatization via the Carboxylic Acid

The carboxylic acid group is the primary site of reactivity for creating libraries of new compounds.[10][14]

-

Amide Coupling: Reaction with various primary or secondary amines, often using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or HATU, yields a diverse range of amides. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR).

-

Esterification: Fischer esterification with alcohols under acidic catalysis produces esters.[10] These derivatives can act as prodrugs, improving the lipophilicity and membrane permeability of the parent compound.

Oxidation of the Thioether Linkage

The thioether is a redox-sensitive functional group.

-

Controlled Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), the thioether can be selectively oxidized to the corresponding sulfoxide or, with a stronger oxidant or harsher conditions, to the sulfone.[7]

-

Significance in Drug Design: This oxidation is a key metabolic pathway for thioether-containing drugs. Synthesizing these oxidized metabolites is crucial for pharmacological and toxicological studies. Furthermore, the change from a non-polar thioether to a highly polar sulfoxide/sulfone can be used to modulate a drug candidate's pharmacokinetic profile.

Strategic Role as a Molecular Scaffold

The molecule combines a well-defined lipophilic region (naphthalene) with a versatile synthetic handle (acetic acid). This makes it an ideal scaffold for presenting pharmacophoric elements in specific spatial orientations. Its derivatives have been explored for various biological activities, building on the known bioactivity of other naphthalene-based acetic acids.[12][15]

Conclusion

(2-Naphthylthio)acetic acid is a fundamentally important molecule whose structure provides a rich platform for chemical exploration. A deep understanding of the distinct reactivity of its naphthyl, thioether, and carboxylic acid components is essential for its effective use. The synthetic and purification protocols detailed herein offer a reliable and validated pathway to obtaining high-purity material. Its true value is realized in its role as a versatile intermediate, enabling researchers and drug development professionals to systematically modify its structure and generate novel compounds with tailored physicochemical and biological properties.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11393, 2-Naphthaleneacetic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73709, 2-Naphthyl acetate. [Link]

-

Master Organic Chemistry. Thiols and Thioethers: Properties and Key Reactions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 931, Naphthalene. [Link]

-

Pop, M. S., et al. (2022). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 27(15), 4933. [Link]

-

Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

-

Wikipedia. Naphthalene. [Link]

-

Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]

-

ResearchGate. Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. [Link]

-

Angene. Understanding the Basics of Naphthyl Ester: A Comprehensive Guide for Chemical Buyers. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

-

Khan Academy. Carboxylic acid reactions overview. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

PrepChem.com. Synthesis of 2-(1-Naphthoxy)acetic acid. [Link]

-

ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

-

Jack Westin. Carboxylic Acids Important Reactions. [Link]

-

OpenBU. A new method for the preparation of alpha naphthyl-acetic acid. [Link]

-

ResearchGate. Synthesis of two naphthyl-containing homologous series of mesogenic ligands and the related metallomesogens containing Cu(II). [Link]

-

Taylor & Francis. Thioethers – Knowledge and References. [Link]

-

University of Calgary. Reactivity of Carboxylic Acid Derivatives. [Link]

-

Quora. What is the functional group of acetic acid? What do the members of this group have in common?. [Link]

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - a-NAPHTHYL ACETIC ACID. [Link]

-

Britannica. Naphthyl | radical. [Link]

-

Sage Veda. 2-Naphthol in Pharmaceuticals: Synthesis and Therapeutic Potential. [Link]

-

Study Mind. Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). [Link]

Sources

- 1. (2-NAPHTHYLTHIO)ACETIC ACID CAS#: 93-21-0 [amp.chemicalbook.com]

- 2. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. Khan Academy [khanacademy.org]

- 10. jackwestin.com [jackwestin.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. nbinno.com [nbinno.com]

- 14. studymind.co.uk [studymind.co.uk]

- 15. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of (2-Naphthylthio)acetic Acid Derivatives: A Technical Guide to Biological Activity

The naphthalene scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its inherent properties, such as rigidity and lipophilicity, provide a versatile platform for designing molecules with a wide array of biological functions. Among the vast landscape of naphthalene-based compounds, derivatives of (2-Naphthylthio)acetic acid have emerged as a promising class with diverse and potent biological activities. This technical guide offers an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of these derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present key quantitative data to inform future research and development endeavors.

Anticancer Activity: Targeting the Machinery of Cell Survival

(2-Naphthylthio)acetic acid derivatives have demonstrated significant potential as anticancer agents, with a primary mechanism of action revolving around the induction of apoptosis, or programmed cell death. A key molecular target for some of these compounds is the B-cell lymphoma-2 (Bcl-2) family of proteins, which are critical regulators of apoptosis.

Mechanism of Action: Inhibition of Bfl-1

One of the prominent anti-apoptotic members of the Bcl-2 family is Bfl-1, which is often overexpressed in various cancers, contributing to tumor progression and resistance to chemotherapy.[1] (2-Naphthylthio)acetic acid derivatives have been identified as inhibitors of Bfl-1.[1] By binding to a surface groove on Bfl-1, these derivatives block the interaction between Bfl-1 and pro-apoptotic "BH3-only" proteins like BIM.[1] This disruption liberates pro-apoptotic proteins, which can then activate the downstream effectors of apoptosis, BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, cancer cell death.[2] The development of selective Bfl-1 inhibitors is a significant area of research, as it offers a potential strategy to overcome resistance to other Bcl-2 family inhibitors, such as venetoclax.[2]

Caption: Inhibition of the anti-apoptotic protein Bfl-1.

Quantitative Data: Cytotoxicity of Naphthalene Derivatives

The following table summarizes the cytotoxic activity of selected naphthalene derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthyl derivative (HL2) | HepG2 (Liver Cancer) | 3.2 ± 0.1 | [3] |

| Thiazole-naphthyl derivative (HL1) | HepG2 (Liver Cancer) | 7.3 ± 0.3 | [3] |

| Pyrazole-linked benzothiazole–naphthol derivative | HeLa (Cervical Cancer) | 4.63 - 5.54 | [4] |

| 2-Arylbenzoxazole acetic acid derivative | MCF-7 (Breast Cancer) | 1.5 | [5] |

| 2-Arylbenzoxazole acetic acid derivative | HT-29 (Colon Cancer) | 9.1 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the (2-Naphthylthio)acetic acid derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[4]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Read the absorbance at 570 nm using a microplate reader.[4]

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Certain (2-Naphthylthio)acetic acid derivatives exhibit anti-inflammatory properties, with a mechanism of action that can parallel that of nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Inflammation is a complex biological response often mediated by prostaglandins, which are produced from arachidonic acid by the cyclooxygenase (COX) enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced by inflammatory stimuli.[6] By inhibiting the activity of COX-2, (2-Naphthylthio)acetic acid derivatives can block the synthesis of prostaglandins, thereby reducing the cardinal signs of inflammation, such as pain, swelling, and redness.[6]

Caption: Inhibition of the COX-2 inflammatory pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard and reliable model for evaluating the anti-inflammatory activity of novel compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the (2-Naphthylthio)acetic acid derivative or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Carrageenan Injection: After a predetermined time (e.g., 30-60 minutes) to allow for compound absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[7][8]

-

Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[7]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of (2-Naphthylthio)acetic acid also hold promise as antimicrobial agents, with the potential to combat a range of bacterial and fungal pathogens.

Mechanism of Action: Inhibition of Cell Wall Synthesis

A plausible mechanism for the antimicrobial action of these compounds is the inhibition of bacterial cell wall synthesis. The bacterial cell wall is a rigid structure composed of peptidoglycan that is essential for maintaining cell shape and protecting against osmotic lysis. Antibiotics that inhibit cell wall synthesis, such as β-lactams and glycopeptides, are highly effective bactericidal agents.[9][10] It is hypothesized that (2-Naphthylthio)acetic acid derivatives may interfere with the enzymes involved in the synthesis and cross-linking of the peptidoglycan layer, leading to a weakened cell wall and subsequent cell death.[9]

Caption: Inhibition of bacterial cell wall synthesis.

Quantitative Data: Antimicrobial Activity of Naphthalene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected naphthalene derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [11] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [11] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [6] |

| Naphthylamine derivative | Staphylococcus aureus | 0.4 - 1000 | |

| Naphthylamine derivative | Bacillus subtilis | 0.4 - 1000 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle: A standardized suspension of a microorganism is inoculated into a series of wells in a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Step-by-Step Methodology:

-

Compound Dilution: Prepare serial twofold dilutions of the (2-Naphthylthio)acetic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension with a turbidity equivalent to a 0.5 McFarland standard.[11]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[11]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

(2-Naphthylthio)acetic acid derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with well-defined mechanisms of action, provide a strong foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds. As our understanding of the structure-activity relationships within this chemical class deepens, so too will our ability to design and synthesize more potent and selective drug candidates to address unmet medical needs.

References

-

Surget, E., et al. (2004). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Biochemical Pharmacology, 68(6), 1089-1100. [Link]

-

Li, J., et al. (2024). Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 101, 129658. [Link]

-

Hossain, M. S., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1), 39278. [Link]

-

Biology LibreTexts. (2024). 13.2A: Inhibiting Cell Wall Synthesis. [Link]

-

Last but not least: BFL-1 as an emerging target for anti-cancer therapies. (2018). Oncotarget, 9(75), 34077–34089. [Link]

-

Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

-

Mondal, S., et al. (2025). Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. International Journal of Biological Macromolecules, 283, 140039. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(18), 6523. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

-

Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [Link]

-

A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. (2015). MedChemComm, 6(6), 995-1011. [Link]

-

The Role of BFl-1 in Cancer Unravels Inhibition Mechanism. (2019). ResearchGate. [Link]

-

MTT Cell Assay Protocol. (n.d.). ResearchGate. [Link]

-

Petrikaite, V., et al. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas, Lithuania), 47(8), 417-423. [Link]

-

Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. (2005). Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Targeting BFL-1 Reactivates Cancer Cell Death. (n.d.). Innovations - Dana-Farber Cancer Institute. [Link]

-

A new method for the preparation of alpha naphthyl-acetic acid. (1936). OpenBU. [Link]

-

Mitigating the BFL1-mediated antiapoptotic pathway in diffuse large B cell lymphoma by inhibiting HDACs. (2022). bioRxiv. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

Proposed signal pathways of Cox-2 gene regulation. (n.d.). ResearchGate. [Link]

-

Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells. (2022). European Journal of Medicinal Chemistry, 238, 114488. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

Antibiotics: Cell Wall Synthesis Inhibitors: Part 1. (2017). YouTube. [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (2014). Biomedical Research, 25(4). [Link]

-

Carrageenan-induced inflammation assay, paw diameter in... (n.d.). ResearchGate. [Link]

- A kind of synthesis technique of naphthoxyacetic acid. (n.d.).

-

Synthesis of naphthyl-acetic acid. (2025). ResearchGate. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

Sources

- 1. Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mednexus.org [mednexus.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Naphthylthio)acetic Acid

Introduction

(2-Naphthylthio)acetic acid is a sulfur-containing derivative of naphthalene, a class of compounds with significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the unambiguous identification and characterization of (2-Naphthylthio)acetic acid.

This technical guide provides a detailed overview of the expected spectroscopic data for (2-Naphthylthio)acetic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this guide will leverage predicted data and experimental data from structurally analogous compounds to provide a robust interpretation of the expected spectral features. This approach not only offers a valuable reference for researchers working with this molecule but also illustrates the power of comparative spectroscopic analysis in chemical research.

Molecular Structure and Synthesis

The structural formula of (2-Naphthylthio)acetic acid is presented below. A common synthetic route to this and other S-substituted thioglycolic acids involves the nucleophilic substitution of a haloacetic acid with a corresponding thiol in the presence of a base.

Caption: General synthesis of (2-Naphthylthio)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for (2-Naphthylthio)acetic acid, along with an interpretation based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2-Naphthylthio)acetic acid is expected to show signals corresponding to the protons of the naphthalene ring system and the methylene protons of the acetic acid moiety.

Table 1: Predicted ¹H NMR Data for (2-Naphthylthio)acetic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.8-7.9 | Multiplet | 3H | Naphthyl-H |

| ~7.4-7.5 | Multiplet | 3H | Naphthyl-H |

| ~7.3 | Doublet of doublets | 1H | Naphthyl-H |

| ~3.8 | Singlet | 2H | -S-CH₂- |

Interpretation:

The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. The seven aromatic protons of the naphthalene ring will exhibit complex splitting patterns (multiplets) in the range of 7.3 to 7.9 ppm. The methylene protons adjacent to the sulfur atom are anticipated to be observed as a singlet at approximately 3.8 ppm. The integration of these signals will correspond to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for (2-Naphthylthio)acetic acid are presented below, with interpretation based on data from similar structures such as (phenylthio)acetic acid.

Table 2: Predicted ¹³C NMR Data for (2-Naphthylthio)acetic Acid

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~134 | Naphthyl-C (quaternary) |

| ~132 | Naphthyl-C (quaternary) |

| ~129 | Naphthyl-CH |

| ~128 | Naphthyl-CH |

| ~127 | Naphthyl-CH |

| ~126 | Naphthyl-CH |

| ~125 | Naphthyl-CH |

| ~35 | -S-CH₂- |

Interpretation:

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the range of 170-175 ppm. The ten carbons of the naphthalene ring will resonate in the aromatic region (125-135 ppm). The methylene carbon attached to the sulfur atom is predicted to have a chemical shift of around 35 ppm. The exact chemical shifts of the naphthyl carbons are influenced by the substitution pattern and the electron-donating/withdrawing nature of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for (2-Naphthylthio)acetic acid are based on the known absorptions of carboxylic acids and aromatic thiols.

Table 3: Predicted IR Absorption Bands for (2-Naphthylthio)acetic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500, ~1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1400 | Medium | C-O-H bend (carboxylic acid) |

| ~1200 | Medium | C-O stretch (carboxylic acid) |

| ~740, ~820 | Strong | C-H out-of-plane bend (aromatic) |

| ~650 | Weak | C-S stretch |

Interpretation:

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The presence of the naphthalene ring will be indicated by several medium to weak absorptions in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations, and strong bands in the fingerprint region (below 1000 cm⁻¹) arising from C-H out-of-plane bending. The C-S stretching vibration is typically weak and may be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2-Naphthylthio)acetic acid (molar mass: 218.27 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for (2-Naphthylthio)acetic Acid

| m/z | Possible Fragment |

| 218 | [M]⁺ (Molecular ion) |

| 173 | [M - COOH]⁺ |

| 159 | [M - CH₂COOH]⁺ |

| 127 | [C₁₀H₇]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 218. A prominent fragment would likely result from the loss of the carboxylic acid group (-COOH), giving a peak at m/z 173. Another significant fragmentation pathway could involve the cleavage of the S-CH₂ bond, leading to the formation of the 2-naphthalenethiolate radical cation at m/z 159. The base peak may correspond to the stable naphthyl cation at m/z 127.

The Emergence of (2-Naphthylthio)acetic Acid Derivatives as Potent and Selective Bfl-1 Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: Targeting the Elusive Anti-Apoptotic Protein Bfl-1 in Cancer Therapy

The intricate balance between pro-survival and pro-apoptotic proteins of the Bcl-2 family is a critical determinant of a cell's fate. In many cancers, this balance is tipped in favor of survival through the overexpression of anti-apoptotic proteins, rendering cancer cells resistant to programmed cell death, or apoptosis.[1][2] Bfl-1 (Bcl-2-related protein A1) has emerged as a key player in this pro-survival network, implicated in the pathogenesis and chemoresistance of a variety of human cancers, including hematological malignancies and solid tumors.[2][3] Unlike other well-studied Bcl-2 family members like Bcl-2 and Mcl-1, for which inhibitors have been successfully developed, Bfl-1 has remained a challenging and "undrugged" target.[1] This guide provides an in-depth technical overview of the discovery and development of a promising new class of Bfl-1 inhibitors: (2-Naphthylthio)acetic acid derivatives. We will delve into the scientific rationale, experimental methodologies, and structure-activity relationship (SAR) that have propelled this novel chemical scaffold to the forefront of Bfl-1-targeted drug discovery.

The Rationale for Bfl-1 Inhibition: A Critical Node in Cancer Cell Survival

Bfl-1 functions as a molecular guardian, sequestering pro-apoptotic "BH3-only" proteins like Bim, Bak, and tBid, thereby preventing the activation of the mitochondrial apoptosis pathway.[4][5] Its overexpression has been correlated with poor prognosis and resistance to conventional chemotherapies and even targeted agents like the Bcl-2 inhibitor venetoclax. The development of selective Bfl-1 inhibitors, therefore, represents a critical strategy to restore apoptotic sensitivity in Bfl-1-dependent cancers.

From Hit to Lead: The Discovery of (2-Naphthylthio)acetic Acid Derivatives

The journey to identify potent and selective Bfl-1 inhibitors has been fraught with challenges, with many reported small molecules suffering from a lack of potency or poor selectivity against the closely related Mcl-1.[2] A significant breakthrough came from a compound library screening that identified UMI-77 as a hit compound.[2] However, UMI-77 was flagged as a potential Pan-Assay Interference Compound (PAINS), a class of molecules known to exhibit non-specific activity in biochemical assays. This necessitated a focused medicinal chemistry effort to modify its chemical structure, eliminate the PAINS liability, and improve its drug-like properties while retaining and enhancing its Bfl-1 inhibitory activity.

This optimization effort, guided by computational modeling, led to the discovery of the (2-Naphthylthio)acetic acid scaffold. The lead compound from this series, designated as compound 15 , demonstrated a significant improvement in both potency and selectivity, exhibiting over 10-fold selectivity for Bfl-1 over Mcl-1.[2] This successful hit-to-lead optimization underscores the potential of this chemical class for the development of clinically viable Bfl-1 inhibitors.

Structure-Activity Relationship (SAR) Insights

While a comprehensive quantitative SAR table for a broad series of (2-Naphthylthio)acetic acid derivatives is not publicly available, the evolution from UMI-77 to compound 15 provides key insights into the structural requirements for potent and selective Bfl-1 inhibition. The core scaffold, comprising a naphthalene ring linked to an acetic acid moiety via a thioether, appears to be crucial for binding to the BH3-binding groove of Bfl-1. Modifications aimed at removing the PAINS characteristics of UMI-77 were critical in validating the on-target activity of this chemical series. Further optimization focused on substitutions on the naphthalene ring and the acetic acid side chain to enhance binding affinity and selectivity against other Bcl-2 family members. The successful development of compound 15 with significant selectivity over Mcl-1 highlights the feasibility of targeting subtle structural differences between the BH3-binding grooves of these closely related proteins.

Experimental Workflows for Bfl-1 Inhibitor Characterization

The evaluation of (2-Naphthylthio)acetic acid derivatives as Bfl-1 inhibitors involves a cascade of biochemical and cellular assays designed to confirm target engagement, determine potency and selectivity, and elucidate the mechanism of action.

Biochemical Assays for Direct Binding Assessment

1. Fluorescence Polarization (FP) Assay:

This competitive binding assay is a robust method for high-throughput screening and for determining the binding affinity of inhibitors.[6] The principle relies on the change in the polarization of fluorescent light emitted by a small, fluorescently labeled peptide (probe) derived from a BH3 domain (e.g., from Bim or Bid) upon binding to the much larger Bfl-1 protein.[6] Unbound, the probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to Bfl-1, its tumbling is restricted, leading to a high polarization signal. Inhibitors that bind to the BH3-binding groove of Bfl-1 will displace the fluorescent probe, causing a decrease in fluorescence polarization.

Protocol: Fluorescence Polarization Assay for Bfl-1 Inhibition

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Triton X-100.

-

Bfl-1 Protein: Recombinant human Bfl-1 protein is diluted to the desired final concentration (e.g., 30 nM) in assay buffer.

-

Fluorescent Probe: A fluorescein-labeled BH3 peptide (e.g., Bim BH3) is diluted to the desired final concentration (e.g., 15 nM) in assay buffer.

-

Test Compounds: (2-Naphthylthio)acetic acid derivatives are serially diluted in DMSO and then further diluted in assay buffer to the desired concentrations.

-

-

Assay Procedure (384-well format):

-

Add 10 µL of the Bfl-1 protein solution to each well of a black, low-volume 384-well plate.

-

Add 10 µL of the test compound solution (or DMSO for control wells) to the wells.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

Add 10 µL of the fluorescent probe solution to all wells.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

The percentage of inhibition is calculated relative to the high (Bfl-1 + probe) and low (probe only) polarization controls.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assays for Target Engagement and Functional Effects

2. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to verify that a compound directly interacts with its intended target within the complex environment of a living cell.[3][7] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. The binding of a ligand can increase the thermal stability of the protein, shifting the temperature at which it denatures to a higher point.

Protocol: Cellular Thermal Shift Assay for Bfl-1 Target Engagement

-

Cell Treatment:

-

Culture a Bfl-1-expressing cancer cell line (e.g., a lymphoma or melanoma cell line) to 70-80% confluency.

-

Treat the cells with the (2-Naphthylthio)acetic acid derivative at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble Bfl-1 in the supernatant by Western blotting using a Bfl-1 specific antibody.

-

-

Data Interpretation:

-

A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized Bfl-1 in the cells.

-

3. Caspase-Glo® 3/7 Assay:

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8][9] An increase in caspase-3/7 activity is a hallmark of apoptosis. This assay is used to determine if the inhibition of Bfl-1 by (2-Naphthylthio)acetic acid derivatives leads to the induction of apoptosis in cancer cells. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to generate a luminescent signal.[8]

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Induction

-

Cell Seeding and Treatment:

-

Seed Bfl-1-dependent cancer cells in a white-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the (2-Naphthylthio)acetic acid derivative or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents by gentle shaking for 30 seconds to 2 minutes.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

An increase in the luminescent signal in treated cells compared to control cells indicates the activation of caspases-3 and -7 and the induction of apoptosis.

-

Synthesis of (2-Naphthylthio)acetic Acid Derivatives

The synthesis of the (2-Naphthylthio)acetic acid scaffold is a straightforward process that can be adapted to generate a library of analogs for SAR studies. A general synthetic route is outlined below.

General Synthetic Protocol:

-

Thiol Formation: 2-Naphthol is converted to the corresponding thiol, 2-naphthalenethiol, through a multi-step process, which may involve conversion to a sulfonyl chloride followed by reduction.

-

Thioether Formation: 2-Naphthalenethiol is reacted with an α-haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the ethyl (2-naphthylthio)acetate intermediate.

-

Hydrolysis: The ester is then hydrolyzed to the final (2-Naphthylthio)acetic acid derivative using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, followed by acidification.

Variations in the starting naphthol and the α-haloacetic acid derivative allow for the introduction of diverse substituents to explore the SAR.

Future Perspectives and Conclusion

The discovery of (2-Naphthylthio)acetic acid derivatives as potent and selective Bfl-1 inhibitors represents a significant advancement in the quest to drug this challenging anti-apoptotic target. The favorable selectivity profile against Mcl-1 is particularly encouraging. Future work will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of this scaffold to identify a clinical candidate. In vivo studies in relevant cancer models will be crucial to validate the therapeutic potential of these compounds, both as single agents and in combination with other anti-cancer therapies. This technical guide provides a comprehensive overview of the discovery, characterization, and synthesis of this promising new class of Bfl-1 inhibitors, offering valuable insights for researchers and drug development professionals in the field of oncology.

References

- Zhai, D., Godoi, P., Sergienko, E., Dahl, R., Chan, X., Brown, B., Rascon, J., Hurder, A., Su, Y., Chung, T. D. Y., Jin, C., Diaz, P., & Reed, J. C. (2012). High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1. Journal of Biomolecular Screening, 17(4), 545–554.

- Mathieu, A. L., Sperandio, O., Pottiez, V., et al. (2014). Identification of Small Inhibitory Molecules Targeting the Bfl-1 Anti-Apoptotic Protein That Alleviates Resistance to ABT-737. PLoS ONE, 9(5), e96951.

- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Harvey, C. T., Jenson, J. M., Lee, J. B., Zhai, D., & Keating, A. E. (2017). Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor. Structure, 25(12), 1883-1892.e4.

- Bélanger, F., & Grandvaux, N. (2018). BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL.

- Fan, M., et al. (2024). Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 101, 129658.

- Al-Obeidi, F. A., & Lam, K. S. (2022). Last but not least: BFL-1 as an emerging target for anti-cancer therapies. Biochemical Society Transactions, 50(4), 1037-1047.

- Werner, A. B., de Vries, E., Tait, S. W., Bontjer, I., & Borst, J. (2007). Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist.

-

ResearchGate. (n.d.). Purification of recombinant full-length BFL-1 constructs. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed model for apoptosis-regulatory mechanisms of BFL1 and BCLXL. Retrieved from [Link]

-

DigitalCommons@TMC. (2023). Discovery, Structure-Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein-Protein Interactions. Retrieved from [Link]

-

ACS Publications. (2024). Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors. Retrieved from [Link]

-

MDPI. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist. Retrieved from [Link]

-

bioRxiv. (2022). Mitigating the BFL1-mediated antiapoptotic pathway in diffuse large B cell lymphoma by inhibiting HDACs. Retrieved from [Link]

-

MDPI. (2025). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. Retrieved from [Link]

-

PubMed. (2001). A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemmethod.com [chemmethod.com]

- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

- 6. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

Methodological & Application

(2-Naphthylthio)acetic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile reactivity is perpetual. (2-Naphthylthio)acetic acid emerges as a compelling candidate in this pursuit, integrating the lipophilic, rigid, and electronically rich naphthalene core with a flexible thioacetic acid side chain. This unique combination provides a fertile ground for the design of a diverse array of bioactive molecules. The naphthalene moiety is a well-established pharmacophore found in numerous approved drugs, contributing to target engagement through various non-covalent interactions.[1][2] The thioether linkage, far from being a mere spacer, introduces a critical element of metabolic stability and potential for specific interactions within biological targets, with thioether-containing compounds showing promise as anticancer agents.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging (2-Naphthylthio)acetic acid as a foundational scaffold for drug design. We will delve into its synthesis, explore rational derivatization strategies, and outline detailed protocols for the biological evaluation of its analogs, thereby offering a complete roadmap from chemical synthesis to pharmacological assessment.

Core Synthesis of (2-Naphthylthio)acetic Acid

The foundational step in utilizing this scaffold is its efficient and scalable synthesis. A reliable method involves the acid-catalyzed condensation of 2-naphthol with thioglycolic acid.[4] This approach is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Protocol 1: Synthesis of (2-Naphthylthio)acetic Acid

This protocol is adapted from the principles of acid-catalyzed condensation of naphthols with thiols.[4]

Materials:

-

2-Naphthol

-

Thioglycolic acid

-

Toluene

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-naphthol (1 equivalent), thioglycolic acid (1.2 equivalents), and toluene (sufficient to suspend the reactants).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation will be azeotropically removed with toluene and collected in the Dean-Stark trap.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-naphthol) is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted thioglycolic acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure to yield the crude product.

-

Recrystallize the crude (2-Naphthylthio)acetic acid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Characterization:

The structure and purity of the synthesized (2-Naphthylthio)acetic acid should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Strategic Derivatization of the (2-Naphthylthio)acetic Acid Scaffold

The true power of (2-Naphthylthio)acetic acid as a scaffold lies in its amenability to chemical modification at two key positions: the carboxylic acid group and the naphthalene ring. This allows for the systematic exploration of structure-activity relationships (SAR).

Visualization of Derivatization Strategies

Caption: Key derivatization points of the (2-Naphthylthio)acetic acid scaffold.

Protocol 2: Amide Synthesis from (2-Naphthylthio)acetic Acid

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of substituents to modulate physicochemical properties and target interactions.

Materials:

-

(2-Naphthylthio)acetic acid

-

A primary or secondary amine of choice

-

(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or other coupling agent

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Activation: Dissolve (2-Naphthylthio)acetic acid (1 equivalent) in anhydrous DCM or DMF. Add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up:

-

Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude amide by column chromatography on silica gel.

-

Protocol 3: Ester Synthesis from (2-Naphthylthio)acetic Acid

Esterification can be used to generate prodrugs or to fine-tune the lipophilicity of the lead compound.

Materials:

-

(2-Naphthylthio)acetic acid

-

An alcohol of choice

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (2-Naphthylthio)acetic acid (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

-